N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-5-2-1-3-6-13)19-10-8-15-12-22-17(20-15)14-7-4-9-18-11-14/h1-7,9,11-12H,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDIMQCNHXDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Post-Functionalization
The Hantzsch thiazole synthesis remains the most widely applied method for constructing the thiazole core. For this compound, the protocol involves:
Step 1: Thiazole Ring Formation
- Reactants :
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one (ketone precursor)
- Thioacetamide (sulfur source)
- Conditions :
Step 2: Ethylamine Side-Chain Introduction
- Alkylation :
Step 3: Benzamide Acylation
- Reagents :
- Benzoyl chloride (1.5 equiv)
- Triethylamine (TEA, 2.0 equiv) as HCl scavenger
- Conditions :
Yield Optimization :
One-Pot Multicomponent Cascade Reactions
Modern approaches leverage multicomponent reactions (MCRs) to reduce purification steps. A five-component adaptation for this compound includes:
Reactants :
- Pyridine-3-carbaldehyde (1.0 equiv)
- Cysteamine hydrochloride (1.0 equiv)
- Benzoyl isothiocyanate (1.2 equiv)
- Nitroethylene (1.0 equiv)
- Acetophenone derivative (1.0 equiv)
Conditions :
Mechanistic Pathway :
- N,S-acetal formation between cysteamine and nitroethylene.
- Knoevenagel condensation with pyridine-3-carbaldehyde.
- Michael addition of acetophenone derivative.
- Cyclization and acylation to form the target compound.
Advantages :
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch + Alkylation | 58–63 | ≥95 | 24 | Moderate |
| Multicomponent MCR | 68–75 | ≥98 | 8 | High |
Key Findings :
- Multicomponent methods outperform stepwise synthesis in yield and time efficiency.
- Alkylation remains a bottleneck in traditional routes due to competing elimination.
Challenges and Optimization Strategies
Side Reactions in Thiazole Alkylation
Pyridine Ring Sensitivity
- Acid Sensitivity : Pyridin-3-yl substituents undergo protonation under strongly acidic conditions, leading to decomposition.
Industrial-Scale Considerations
Green Chemistry Metrics :
- Atom Economy : 78% (MCR route) vs. 65% (stepwise route)
- E-Factor : 12.5 (MCR) vs. 18.2 (stepwise), indicating reduced waste.
Catalytic Innovations :
- Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling for introducing pyridinyl groups improves regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Key areas of interest include:
1. Antimicrobial Activity
- Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens .
2. Anticancer Potential
- Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed cytotoxic effects on several cancer cell lines, suggesting potential as anticancer agents .
3. Neurological Applications
- The compound's interaction with neurotransmitter systems has been explored, particularly its potential as a modulator of dopamine receptors. This activity is relevant for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, revealed potent activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating the compound's potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death through the intrinsic apoptotic pathway.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC determination | Effective at low concentrations |
| Antifungal | Candida albicans | MIC determination | Significant inhibition observed |
| Anticancer | MCF-7 (breast cancer) | Cell viability assay | Induced apoptosis at IC50 = 15 µM |
Table 2: Pharmacological Profile
| Pharmacological Aspect | Observations |
|---|---|
| Dopamine Receptor Modulation | Partial agonist activity at D2 receptors |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole and pyridine rings play a crucial role in this interaction by providing the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific combination of the thiazole and pyridine rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole and pyridine moieties, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 337.48 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells .
- Antimicrobial Properties : this compound exhibits antibacterial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes like cyclooxygenases .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Anticancer Studies
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 12.5 | PARP inhibition |
| HT29 | 15.0 | Induction of apoptosis |
| SKNMC | 20.0 | Cell cycle arrest |
These results indicate that this compound is particularly effective against prostate cancer cells (PC3) compared to others .
Antimicrobial Activity
The compound's antimicrobial efficacy was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Pseudomonas aeruginosa | 125.00 |
These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies
- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity when modified at specific positions on the benzamide ring. The study highlighted that modifications led to IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Clinical Trials for Inflammatory Diseases : Preliminary clinical trials have indicated that formulations containing this compound may reduce symptoms in patients with rheumatoid arthritis by targeting inflammatory pathways .
Q & A
Q. What are the common synthetic routes for N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:
- Thiazole ring formation : Reaction of pyridinyl thioamides with α-halo ketones under reflux in ethanol or THF .
- Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMSO or DMF at 20–25°C for 20+ hours .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve reaction yields by stabilizing intermediates, while bases like triethylamine mitigate side reactions .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole cyclization | Ethanol, reflux, 4–6 hours | 70–85% | |
| Amide coupling | EDC, HOBt, DMSO, 20°C, 20 hours | 83% | |
| Purification | Recrystallization (methanol/water) | ≥95% purity |
Q. How is the compound characterized post-synthesis?
Characterization employs:
- Spectroscopy :
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyridyl protons (δ 8.5–9.0 ppm) and benzamide aromatic signals (δ 7.3–7.8 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What in vitro assays are used to evaluate biological activity?
- Glucose uptake assays : Rat hepatocytes treated with 10 mM glucose to measure glucokinase activation .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups) influence pharmacokinetics?
- Lipophilicity enhancement : The trifluoromethyl group increases logP by ~1.5 units, improving membrane permeability .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism in cytochrome P450 assays, extending half-life in hepatic microsomes .
Q. How can computational methods guide target binding optimization?
- Molecular docking : Crystal structures (e.g., PDB 3ERT) identify key interactions:
- MD simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
